2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex synthetic compound characterized by its unique structural features, including a pyridazine core and various substituents that contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible therapeutic effects, particularly in the realm of anti-inflammatory and analgesic applications.
The compound is synthesized through multi-step organic reactions, which involve various reagents and conditions that facilitate the formation of the pyridazine ring and subsequent modifications. The synthesis methods are well-documented in chemical literature, highlighting its relevance in pharmacological research.
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can be classified as a pyridazine derivative and an acetamide. Its structural components include:
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves several key steps:
Key reagents often used in these reactions may include:
The molecular formula is , with a molecular weight of approximately 306.36 g/mol. The compound exhibits a complex arrangement of functional groups that contribute to its reactivity and biological interactions.
The chemical reactivity of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can be influenced by its functional groups:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side products. Analytical techniques such as thin-layer chromatography (TLC) are commonly employed to monitor reaction progress.
The mechanism of action for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammation pathways.
Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in prostaglandin synthesis—a key mediator in inflammation and pain responses. The inhibition of COX enzymes may lead to reduced inflammation and analgesic effects.
The physical properties of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide include:
Key chemical properties include:
The potential applications of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide span various fields:
The systematic IUPAC name 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (PubChem CID: 51043976) provides a complete blueprint of its molecular architecture [1]. The name delineates three key domains: (i) The 6-oxo-3-phenylpyridazin-1(6H)-yl segment specifies a pyridazinone ring with a ketone at position 6 and a phenyl substituent at position 3. This heterocyclic core is a proven pharmacophore due to its electron-rich nature, facilitating interactions with biological targets. (ii) The acetamide linker (–CH₂C=ONH–) bridges the pyridazinone and aryl domains, introducing hydrogen-bonding capability. (iii) The N-(4-phenoxyphenyl) group denotes a biaryl system where a phenyl ether connects to the acetamide nitrogen, enhancing lipophilicity and π-stacking potential [5].
Table 1: Structural Fragmentation of the IUPAC Name
Name Segment | Structural Interpretation | Role in Bioactivity |
---|---|---|
6-oxo-3-phenylpyridazin-1(6H)-yl | N₁-substituted pyridazinone with C₃-phenyl ring | Enhances electron delocalization; mediates enzyme inhibition |
acetamide | –CH₂C(=O)NH– | Provides conformational flexibility and H-bond donor/acceptor sites |
N-(4-phenoxyphenyl) | Biphenyl system linked via oxygen | Promotes hydrophobic pocket binding and membrane permeability |
This tripartite structure enables multitarget engagement: The pyridazinone ring’s conjugated system allows charge transfer, while the phenoxyphenyl group contributes to optimal log P values (~3.5), balancing solubility and cellular uptake. The acetamide spacer’s rotational freedom lets the compound adopt bioactive conformations upon target binding [1] [5].
Acetamide-linked heterocycles emerged in the 1970s with chloroacetamide herbicides, but their therapeutic potential was unlocked through strategic structural hybridization. Early leads like N-(4-phenoxyphenyl)acetamide (CID 80579) demonstrated mild analgesic effects but limited target specificity [5]. The 1990s saw incorporation of π-deficient heterocycles (e.g., pyridazine) to enhance electronic diversity. For instance, N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (CAS: S15535360) merged pyridazinone with phenylpiperazine, yielding dual serotonin/dopamine receptor affinity for neurological applications .
Table 2: Evolution of Key Acetamide-Heterocycle Hybrids
Era | Representative Compound | Structural Innovation | Therapeutic Shift |
---|---|---|---|
1970s | N-(4-Phenoxyphenyl)acetamide | Basic biaryl-acetamide scaffold | Analgesic prototypes |
1990s | Piperazine-pyridazinone acetamides (e.g., S15535360) | Addition of N-heterocycles to pyridazinone core | CNS disorders (antidepressants) |
2010s | N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Morpholinone core with gem-dimethyl stabilization | Broad-spectrum antifungals |
The 2010s marked a pivotal shift toward stability-enhanced acetamide hybrids. As seen in morpholinone-acetamide antifungals [10], strategic dimethylation at the morpholinone 6-position reduced metabolic degradation. Similarly, introducing phenoxy rather than phenyl in our target compound boosted metabolic stability by limiting cytochrome P450 interactions—validated via molecular docking studies [6] [9]. Patent analyses reveal >120 filings (2000–2025) for pyridazinone-acetamide hybrids, underscoring their versatility in oncology, neurology, and anti-infective development [9].
This compound embodies a structure-activity relationship (SAR)-optimized scaffold integrating three validated bioactive elements:
Table 3: Key Bioactivity Predictions Based on Structural Analogues
Structural Domain | Validated Bioactivity in Analogues | Mechanistic Implication |
---|---|---|
3-Phenylpyridazinone | IC₅₀ = 1.8 μM (EGFR kinase inhibition; Ref: S15535360) | Blocks ATP binding via π-cation interactions |
N-(4-Phenoxyphenyl) group | MIC = 4 μg/mL (vs. Candida albicans; Ref: CID 46175162) | Disrupts fungal membrane ergosterol biosynthesis |
Acetamide linker | Kd = 260 nM (serotonin 5-HT₂ₐ receptor; Ref: EP2049506B1) | Stabilizes ligand-receptor H-bond network |
Computational models predict this compound’s drug-likeness: Molecular weight (389.4 g/mol), hydrogen bond acceptors (5), and donors (2) align with Lipinski’s rules. Log P (predicted): 3.8 supports blood-brain barrier penetration for CNS targets [1] [10]. Crucially, the scaffold’s synthetic tractability allows diversification at pyridazinone C₄ or phenoxy ortho-positions to modulate potency—demonstrated in patent EP2049506B1, where 40 analogues showed >10-fold activity gains [6] [9].
CAS No.:
CAS No.:
CAS No.: 94720-08-8